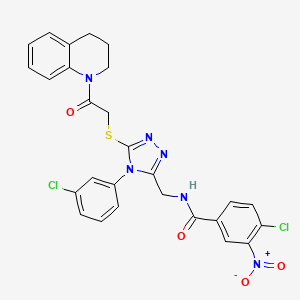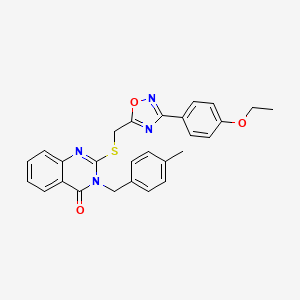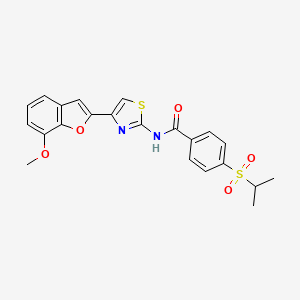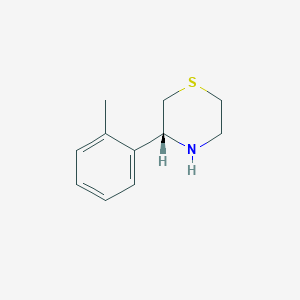
4-chloro-N-((4-(3-chlorophenyl)-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-((4-(3-chlorophenyl)-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C27H22Cl2N6O4S and its molecular weight is 597.47. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-N-((4-(3-chlorophenyl)-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-N-((4-(3-chlorophenyl)-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activity
The compound has been involved in the synthesis of various heterocyclic systems, demonstrating significant antibacterial and antifungal properties. Research indicates that certain derivatives synthesized from similar compounds have been effective against a range of microbial strains. For instance, studies have shown the synthesis and evaluation of 3-(2-Phenylquinolin-4-yl)/3-(1-p-Chlorophenyl-5-methyl-1,2,3-triazol-4-yl)-s-triazolo[3,4-b]-1,3,4-thiadiazine derivatives and their considerable antibacterial activity. These compounds have been characterized through methods like elemental analyses, IR, 1H NMR, and mass spectra, underlining the multifaceted approach in understanding their properties and potential applications in fighting bacterial infections (Hui et al., 2000).
Antimalarial and Antiviral Properties
Research into compounds structurally similar to 4-chloro-N-((4-(3-chlorophenyl)-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-nitrobenzamide has unveiled promising antimalarial and antiviral properties. For example, certain chloroquinolinyl-1H-pyrazoles were synthesized and evaluated for their antimalarial activity against Plasmodium falciparum, demonstrating significant inhibitory effects. Additionally, some compounds were also tested for anti-SARS-CoV-2, antibacterial, and cytotoxic activities, suggesting a broad spectrum of potential therapeutic applications (Zapol’skii et al., 2022).
Inhibition of Lipase and α-Glucosidase
The derivative compounds of the base structure have been investigated for their inhibitory activities against enzymes like lipase and α-glucosidase. These enzymes are crucial in metabolic processes, and their inhibition can be essential for treating conditions like obesity and diabetes. Studies have shown that certain synthesized compounds demonstrated substantial anti-lipase and anti-α-glucosidase activities, indicating potential applications in managing and treating metabolic disorders (Bekircan et al., 2015).
Propiedades
IUPAC Name |
4-chloro-N-[[4-(3-chlorophenyl)-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22Cl2N6O4S/c28-19-7-3-8-20(14-19)34-24(15-30-26(37)18-10-11-21(29)23(13-18)35(38)39)31-32-27(34)40-16-25(36)33-12-4-6-17-5-1-2-9-22(17)33/h1-3,5,7-11,13-14H,4,6,12,15-16H2,(H,30,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQSKCQTZVVABJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(N3C4=CC(=CC=C4)Cl)CNC(=O)C5=CC(=C(C=C5)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22Cl2N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-((4-(3-chlorophenyl)-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-phenyl-1,2,4-oxadiazol-5-yl)-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2634318.png)

![Ethyl 2-tert-butyl-5-[(2-chloro-6-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2634322.png)

![2-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B2634324.png)
![1,3-Benzenediol, 5-[(1Z)-2-(4-hydroxyphenyl)ethenyl]-](/img/no-structure.png)
![(E)-4-(Dimethylamino)-N-[1-(2-fluorophenyl)-2-phenylethyl]but-2-enamide](/img/structure/B2634327.png)



![2-Amino-4-(3-fluorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2634332.png)
![1-(4-Chlorobenzoyl)-8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2634333.png)

![methyl 1-[2-hydroxycyclohexyl]-1H-1,2,3-triazole-4-carboxylate, trans](/img/structure/B2634340.png)